molecular formula C15H15NO2 B4060694 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one

1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one

Cat. No. B4060694
M. Wt: 241.28 g/mol
InChI Key: XUXWBDAEXHYWOF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent inhibitor of several enzymes and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one works by irreversibly inhibiting the enzymes it targets. It forms a covalent bond with the active site of the enzyme, preventing it from functioning properly. This leads to an accumulation of the substrate and a decrease in the production of the end product. The exact mechanism of 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain and inflammation in animal models, suggesting that it may have potential as a therapeutic agent. 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has also been shown to decrease food intake and body weight in rats, suggesting that it may have potential as an anti-obesity agent. Additionally, 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one in lab experiments is its potency. It is a highly effective inhibitor of several enzymes, making it a useful tool for investigating their function. Additionally, 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is relatively stable and easy to handle, making it a convenient reagent to work with. However, one limitation of using 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is its irreversible inhibition of enzymes. This can make it difficult to study the effects of enzyme inhibition over time, as the enzyme cannot be reactivated once it has been inhibited.

Future Directions

There are several future directions for 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one research. One area of interest is the role of 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one in the endocannabinoid system. 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to inhibit the metabolism of endocannabinoids, which are involved in a variety of physiological processes. Investigating the effects of 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one on the endocannabinoid system could lead to the development of new therapeutic agents for pain, inflammation, and other conditions. Another area of interest is the development of new inhibitors based on the structure of 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. By modifying the structure of 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, it may be possible to develop more selective inhibitors with fewer off-target effects.

Scientific Research Applications

1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been used in a variety of scientific research applications. It has been shown to inhibit several enzymes, including fatty acid amide hydrolase, monoacylglycerol lipase, and N-acylphosphatidylethanolamine phospholipase D. These enzymes are involved in the metabolism of endocannabinoids and other lipid signaling molecules. 1-(5-methyl-2-furyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has also been used to investigate the role of these enzymes in various physiological processes, including pain, inflammation, and addiction.

properties

IUPAC Name

(E)-3-(3-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-4-3-5-13(10-11)16-9-8-14(17)15-7-6-12(2)18-15/h3-10,16H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXWBDAEXHYWOF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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